
4-(2,4-Difluorophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Difluorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H10F2O3 . It is similar to 2,4-DB or 4-(2,4-dichlorophenoxy)butyric acid, which is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds .
Synthesis Analysis
The synthesis of similar compounds like Gamma-(2:4-dichlorophenoxy)-butyric acid involves heating an alkali metal salt of 2:4-dichlorophenol with butyrolactone under substantially anhydrous conditions . The specific synthesis process for 4-(2,4-Difluorophenoxy)butanoic acid might be similar but would require more specific research.Molecular Structure Analysis
The molecular structure of 4-(2,4-Difluorophenoxy)butanoic acid can be represented by the molecular formula C10H10F2O3 . The InChI code for this compound is InChI=1S/C10H10F2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) .Aplicaciones Científicas De Investigación
Drug Delivery Systems and Prodrugs
The compound’s lipophilic nature and stability make it an interesting candidate for drug delivery systems. Researchers investigate its potential as a prodrug—where it can be modified to release an active drug selectively at the target site. Such applications improve drug efficacy and reduce side effects.
These six areas highlight the multifaceted role of 4-(2,4-Difluorophenoxy)butanoic acid in scientific research. Its diverse applications underscore its importance across disciplines. If you need further details or additional fields, feel free to ask
Mecanismo De Acción
Target of Action
The primary target of 4-(2,4-Difluorophenoxy)butanoic acid is broad-leaf weeds . This compound is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops .
Mode of Action
4-(2,4-Difluorophenoxy)butanoic acid disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
The compound’s mode of action involves the disruption of transport systems and interference with nucleic acid metabolism .
Pharmacokinetics
The compound is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . Susceptible species rapidly convert this product to the herbicidally active: 2,4-D .
Result of Action
The compound induces abnormal growth typical of growth-hormone herbicides . Symptoms include twisting, bending of stems and petioles; leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities .
Propiedades
IUPAC Name |
4-(2,4-difluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUNOOHLCXZVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

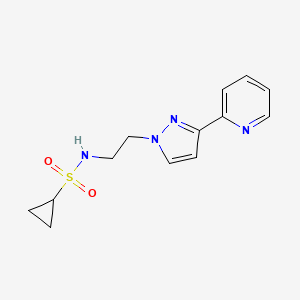
![1,6-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2769462.png)
![N-methyl-N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2769466.png)
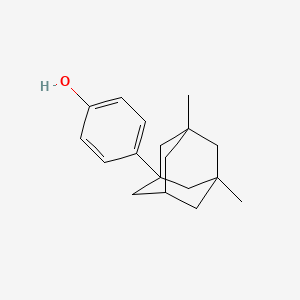


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2769470.png)
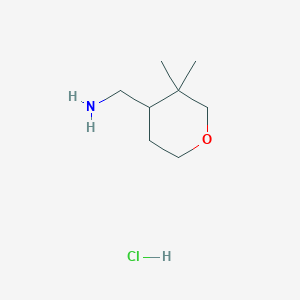
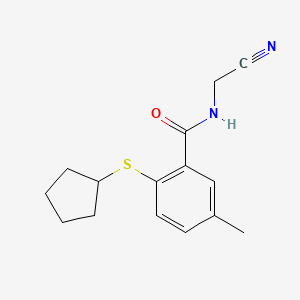
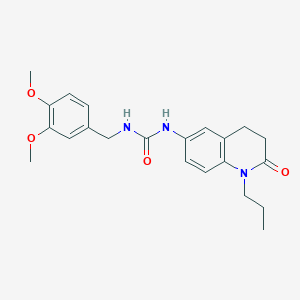
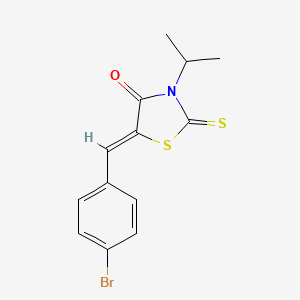
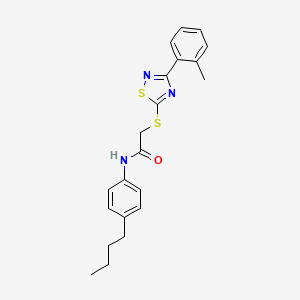
![Ethyl 4-oxo-5-[[2-(4-phenylphenyl)acetyl]amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769481.png)
![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2769482.png)